イソエタリンメシル酸塩

概要

説明

Synthesis Analysis

Isoetharine Mesylate has been synthesized and analyzed in various studies, focusing on its preparation and structural characteristics. The synthesis involves complex chemical reactions, often requiring specific conditions to achieve the desired outcome. Studies have explored different synthetic pathways, including the use of reversed-phase chromatography and amperometric detection for its determination in plasma, showcasing the technical approaches in isolating and analyzing this compound (Park et al., 1982).

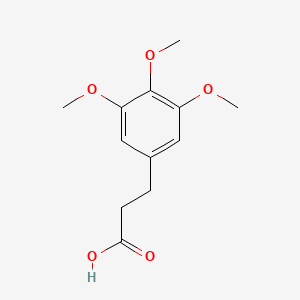

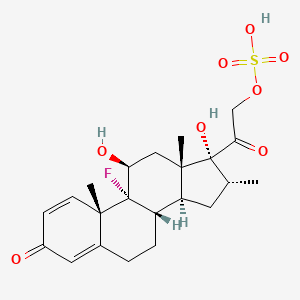

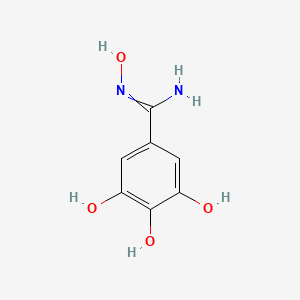

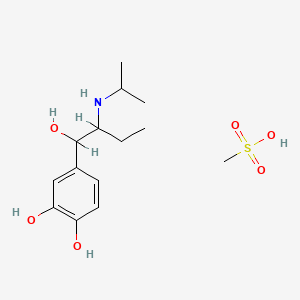

Molecular Structure Analysis

The molecular structure of Isoetharine Mesylate is crucial for understanding its chemical behavior and properties. Research has applied various analytical techniques to elucidate its structure, including NMR and X-ray crystallography. These studies provide insights into the compound's molecular geometry, electronic configuration, and the interactions between its atoms and molecules, contributing to a deeper understanding of its chemical characteristics and potential applications.

Chemical Reactions and Properties

Isoetharine Mesylate participates in a range of chemical reactions, reflecting its reactivity and interaction with other compounds. Studies have investigated its behavior in different chemical environments, exploring how it reacts under various conditions. These reactions are essential for modifying the compound or for synthesizing new compounds with desired properties. The chemical properties, including reactivity patterns and stability, are fundamental for developing applications based on Isoetharine Mesylate.

Physical Properties Analysis

The physical properties of Isoetharine Mesylate, such as solubility, melting point, and crystalline structure, have been subjects of scientific inquiry. These properties are influenced by the molecular structure and are critical for determining the compound's suitability for specific applications. Understanding the physical characteristics is essential for handling, storage, and application in various fields.

Chemical Properties Analysis

Isoetharine Mesylate's chemical properties, including its acidity, basicity, and photostability, play a significant role in its applications and behavior in chemical reactions. Research focusing on these properties provides valuable information for manipulating the compound in synthesis and application development. The insights into its chemical properties are crucial for predicting its behavior in complex systems and for the design of new materials or pharmaceutical formulations.

For more in-depth information and to explore the studies mentioned, please refer to the cited papers:

科学的研究の応用

アドレナリン作動薬

イソエタリンメシル酸塩は、妊娠4日目のマウスにおける胚着床への影響を調べるためのアドレナリン作動薬として使用されてきました . この応用は、特に胚着床のメカニズムを理解する上で、生殖生物学研究において重要です。

スルホトランスフェラーゼの基質

イソエタリンメシル酸塩は、SULTアッセイにおいて、ヒト組み換えスルホトランスフェラーゼ(SULT)の基質として使用され、抱合反応を監視するために使用されてきました . この応用は、薬物やその他の異物の代謝を理解する上で、薬理学および毒性学研究において重要です。

β-2作動薬

イソエタリンメシル酸塩は、衝突誘起解離(CID)質量分析において、β-2作動薬として使用されてきました . この応用は、化合物の同定および定量に役立つため、分析化学および薬理学において重要です。

気管支拡張薬

イソエタリンは、β-アドレナリン受容体の作動薬であり、気管支拡張薬です . この応用は、特に喘息や慢性閉塞性肺疾患(COPD)などの病気の治療において、呼吸器科において重要です。

代謝研究

イソエタリンは、スルホトランスフェラーゼによって代謝されるカテコール系薬物であり、ヒトの尿および血漿中にスルファターゼ代謝物として存在します . この応用は、薬物の吸収、分布、代謝、排泄(ADME)を理解する上で、薬物動態学研究において重要です。

β-アドレナリン受容体研究

イソエタリンは、β-2アドレナリン受容体作動薬です . この応用は、β-アドレナリン受容体の機能と調節を理解する上で、神経科学および薬理学研究において重要です。

作用機序

Target of Action

Isoetharine mesylate is a relatively selective beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors, which are primarily found in the lungs, and plays a crucial role in relaxing bronchial smooth muscle . It also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .

Mode of Action

The bronchodilator effect of Isoetharine mesylate is induced by an increased activity of adenyl cyclase , which augments the formation of cyclic AMP (cAMP) . The increased levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .

Biochemical Pathways

The primary biochemical pathway affected by Isoetharine mesylate is the cAMP pathway . By increasing the activity of adenyl cyclase, Isoetharine mesylate enhances the production of cAMP, a crucial second messenger involved in many biological processes. This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and stimulation of ciliary activity, which can help clear mucus from the lungs .

Pharmacokinetics

Isoetharine mesylate is rapidly metabolized once inhaled .

Result of Action

The primary result of Isoetharine mesylate’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This effect helps to alleviate symptoms of respiratory conditions like asthma, emphysema, and chronic bronchitis by improving airflow . Additionally, the stimulation of ciliary activity can help clear mucus from the lungs .

Safety and Hazards

Isoetharine inhalation is not commercially available in the United States . It is very important that you use your isoetharine inhaler or nebulizer properly, so that the medicine gets into your lungs . Seek medical attention if you notice that you require more than your usual or more than the maximum amount of any asthma medication in a 24-hour period . An increased need for medication could be an early sign of a serious asthma attack . Before using this medication, tell your doctor if you have heart disease or high blood pressure, epilepsy or another seizure disorder, diabetes, an overactive thyroid (hyperthyroidism), or any type of liver or kidney disease .

特性

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

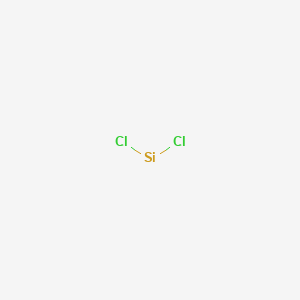

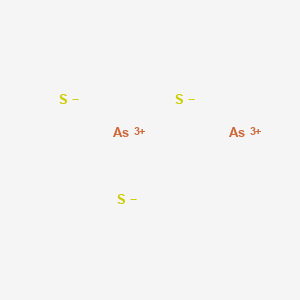

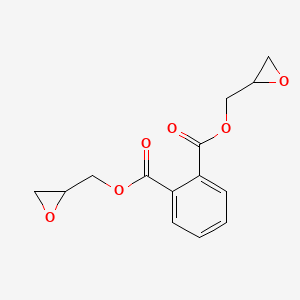

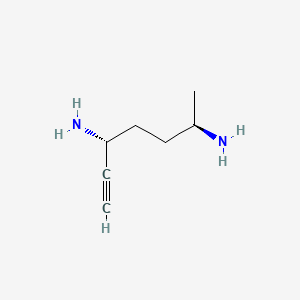

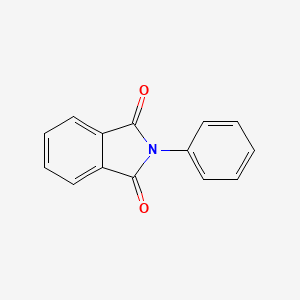

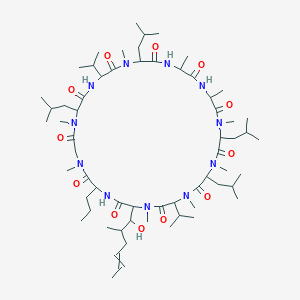

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Isoetharine Mesylate in treating asthma?

A1: Isoetharine Mesylate acts as a beta-2 adrenergic agonist. [] When inhaled, it stimulates beta-2 adrenergic receptors primarily located in the smooth muscles of the bronchi in the lungs. This stimulation leads to the activation of adenylate cyclase, which increases the intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels promote relaxation of the bronchial smooth muscles, leading to bronchodilation and improved airflow in the lungs. []

Q2: What is the duration of the bronchodilatory effects of Isoetharine Mesylate?

A3: Studies indicate that the bronchodilatory effects of Isoetharine Mesylate are relatively short-lived. In a study involving individuals with mild, stable asthma, significant differences in lung function between Isoetharine Mesylate and a placebo were observed for a duration of up to two hours. [] This suggests that while Isoetharine Mesylate can provide rapid relief from bronchoconstriction, its effects are transient, and repeated dosing might be required to maintain bronchodilation over a more extended period.

Q3: Has Isoetharine Mesylate been associated with any unusual incidents related to its administration?

A4: There is a documented case report of a 62-year-old man with chronic obstructive pulmonary disease (COPD) who accidentally inhaled a metallic foreign body while using an Isoetharine Mesylate inhaler (Bronkometer). [] During an episode of bronchospasm, the patient unintentionally inhaled the assembled inhaler device, lodging it in his respiratory tract. This incident highlights the importance of patient education regarding the proper use of inhaler devices to prevent such occurrences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)